3-(4-Benzyloxyphenyl)propionic acid
Overview
Description
3-(4-Benzyloxyphenyl)propionic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a benzyloxy group at the para position. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Aldol Condensation: The benzylated product undergoes aldol condensation with propionic acid or its derivatives in the presence of a base like sodium hydroxide.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce the double bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the benzylation and aldol condensation steps.
Catalysts: Employing efficient catalysts to enhance reaction rates and yields.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-benzyloxybenzoic acid.
Reduction: Formation of 3-(4-benzyloxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-Benzyloxyphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It can modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylpropionic acid
- 4-Methoxyphenylpropionic acid
- 4-Benzyloxybenzoic acid
Comparison
- Structural Differences : 3-(4-Benzyloxyphenyl)propionic acid has a benzyloxy group, whereas similar compounds may have hydroxyl or methoxy groups.
- Unique Properties : The benzyloxy group imparts unique chemical reactivity and potential biological activities, distinguishing it from other phenylpropanoic acid derivatives.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSAUVQZNADEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340082 | |
Record name | 3-(4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50463-48-4 | |
Record name | 3-(4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(4-Benzyloxyphenyl)propionic acid in the synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate?
A1: this compound serves as a key intermediate in the synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate []. The synthesis starts with L-tyrosine, which undergoes O-benzylation and diazotization to yield (S)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid. This intermediate is then subjected to O-ethylation and esterification, followed by catalytic hydrogenated debenzylation to finally produce Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate [].
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